4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid
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Overview
Description
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid is an organic compound with the molecular formula C22H18BNO2 and a molecular weight of 339.19 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a naphthalen-2-yl(phenyl)amino group. It is commonly used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds .
Scientific Research Applications
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of sensors and probes . Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-(Di(naphthalen-2-yl)amino)phenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid pinacol ester
- 4-Aminophenylboronic acid pinacol ester
Uniqueness
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both naphthalen-2-yl and phenyl groups enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis and material science .
Properties
Molecular Formula |
C22H18BNO2 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
[4-(N-naphthalen-2-ylanilino)phenyl]boronic acid |
InChI |
InChI=1S/C22H18BNO2/c25-23(26)19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16,25-26H |
InChI Key |
XHSZIHPJXFLGIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)(O)O |
Origin of Product |
United States |
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